Brivudine

Description

This compound is a uridine derivative and nucleoside analog with pro-apoptotic and chemosensitizing properties. In vitro, bromovinyl-deoxyuridine (BVDU) has been shown to downregulate the multifunctional DNA repair enzyme APEX nuclease 1, resulting in the inhibition of DNA repair and the induction of apoptosis. In addition, this agent may inhibit the expression of STAT3 (signal transducer and activator of transcription 3), which may result in the downregulation of vascular endothelial growth factor (VEGF). BVDU has also been found to inhibit the upregulation of chemoresistance genes (Mdr1 and DHFR) during chemotherapy. Overall, the gene expression changes associated with BVDU treatment result in the decrease or prevention of chemoresistance. In addition, this agent has been shown to enhance the cytolytic activity of NK-92 natural killer cells towards a pancreatic cancer cell line in vitro.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

anti-herpes agent

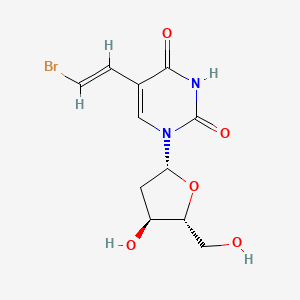

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZBBRURCPAEIQ-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045755 | |

| Record name | Brivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-47-8 | |

| Record name | Brivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brivudine's Antiviral Spectrum: A Technical Guide for Researchers

An in-depth analysis of the potent and selective antiviral activity of brivudine against herpesviruses, tailored for researchers, scientists, and drug development professionals.

This compound, a synthetic thymidine analogue, stands as a potent antiviral agent with a highly selective spectrum of activity, primarily targeting Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1] Its efficacy, particularly against VZV, positions it as a significant therapeutic option in the management of herpes zoster (shingles). This technical guide provides a comprehensive overview of this compound's antiviral activity, mechanism of action, and the experimental methodologies used to characterize its profile.

Quantitative Antiviral Activity

This compound demonstrates marked potency against VZV and HSV-1, as evidenced by its low half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. The tables below summarize the quantitative data on its antiviral activity from various in vitro studies.

| Virus | Strain(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |

| Varicella-Zoster Virus (VZV) | Various Clinical Isolates | HEL | Plaque Reduction | 0.0098 ± 0.0040 | |

| Parent Strain (TK+) | Human Embryo Fibroblasts | DNA Polymerase Inhibition | Ki = 0.55 | [2] | |

| Mutant Strain (TK-) | Human Embryo Fibroblasts | DNA Polymerase Inhibition | Ki = 0.55 | [2] | |

| Herpes Simplex Virus type 1 (HSV-1) | KOS | E6SM | Cytopathogenicity | MIC50 = 0.02 µg/mL | [3] |

| Various Strains | Panel of cell lines | Cytopathogenicity | MIC50 = 0.007-0.4 µg/mL | [3] | |

| Not Specified | MKN-28 | MTT Assay | EC50 ratio to MRC-5 = 0.8 | [4] | |

| Herpes Simplex Virus type 2 (HSV-2) | Not Specified | MKN-28 | MTT Assay | EC50 ratio to MRC-5 = 0.036 | [4] |

Note: this compound's inhibitory concentrations against VZV are reported to be 200- to 1000-fold lower than those of aciclovir and penciclovir, indicating a much higher potency.[1] this compound is not active against HSV-2.

Mechanism of Action: A Targeted Approach

This compound's selective antiviral activity is contingent on its targeted activation within virus-infected cells. As a nucleoside analogue, it requires phosphorylation to its active triphosphate form to exert its inhibitory effect on viral replication.

The key steps in its mechanism of action are:

-

Selective Phosphorylation by Viral Thymidine Kinase: this compound is a poor substrate for cellular thymidine kinases. However, in cells infected with VZV or HSV-1, the virus-encoded thymidine kinase (TK) efficiently phosphorylates this compound to this compound monophosphate. This initial phosphorylation is the primary determinant of its selectivity.

-

Conversion to the Active Triphosphate Form: Cellular kinases subsequently catalyze the further phosphorylation of this compound monophosphate to its diphosphate and ultimately to its active triphosphate form, this compound triphosphate (BVDUTP).

-

Inhibition of Viral DNA Polymerase: BVDUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). The Km value for dTTP and the Ki value for BVDUTP for VZV DNA polymerase have been determined to be 1.43 µM and 0.55 µM, respectively, indicating a high affinity of the inhibitor for the enzyme.[2] Incorporation of this compound into the growing viral DNA chain leads to premature chain termination and a halt in viral replication.[3]

Experimental Protocols for Antiviral Activity Assessment

The in vitro antiviral activity of this compound is typically evaluated using cell-based assays that measure the inhibition of virus replication. The two most common methods are the plaque reduction assay and the MTT assay.

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral efficacy of a compound. It directly measures the reduction in the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Detailed Methodology:

-

Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human embryonic lung fibroblasts (HEL) for VZV, Vero cells for HSV-1) are prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a standardized amount of virus (typically 100 plaque-forming units, PFU) and incubated for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-5 days for HSV-1 and 7-10 days for VZV).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay

The MTT assay is a colorimetric assay that measures cell viability. In the context of antiviral testing, it assesses the ability of a compound to protect cells from the cytopathic effects (CPE) of a virus.

Detailed Methodology:

-

Cell Seeding: Host cells are seeded in 96-well plates.

-

Virus Infection and Compound Treatment: Cells are infected with the virus in the presence of various concentrations of this compound.

-

Incubation: The plates are incubated until CPE is observed in the virus control wells.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is read using a spectrophotometer at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that results in a 50% protection of the cells from virus-induced CPE.

Conclusion

This compound's potent and highly selective antiviral activity against VZV and HSV-1 is a direct result of its targeted mechanism of action, which relies on activation by viral thymidine kinase. The quantitative data from in vitro assays consistently demonstrate its superior potency against VZV compared to other antivirals. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel antiviral compounds. This in-depth understanding is crucial for the rational design and development of next-generation antiviral therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), also known as brivudine, is a potent and highly selective antiviral agent primarily effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Its mechanism of action relies on the specific phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA synthesis. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies related to BVDU, serving as a technical guide for researchers and professionals in the field of drug development.

Chemical Properties

This compound is a synthetic thymidine nucleoside analog characterized by the presence of a bromovinyl substituent at the C5 position of the pyrimidine ring. This structural feature is crucial for its selective antiviral activity.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-5-(2-bromovinyl)-2'-deoxyuridine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrN₂O₅ | [1][2] |

| Molecular Weight | 333.14 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 165-166 °C (decomposes) | [3] |

| Solubility | Soluble in water and methanol, slightly soluble in DMSO. | [3] |

| Storage Temperature | 2-8°C | [2] |

Structural Information

| Identifier | Value | Reference |

| CAS Number | 69304-47-8 | [1][2] |

| SMILES | O=C1C=C(C(=O)N1[C@H]2C--INVALID-LINK--CO">C@HO)/C=C/Br | [2] |

| InChI Key | ODZBBRURCPAEIQ-PIXDULNESA-N | [2] |

Mechanism of Action and Signaling Pathway

The selective antiviral activity of BVDU is contingent upon its preferential activation within virus-infected cells. The key enzyme in this process is the virus-encoded thymidine kinase (TK).

Selective Phosphorylation

BVDU is a poor substrate for cellular thymidine kinases. However, in cells infected with HSV-1 or VZV, the viral TK efficiently phosphorylates BVDU to its 5'-monophosphate derivative. This initial phosphorylation step is the primary determinant of BVDU's selectivity. The monophosphate is subsequently converted to the diphosphate and then the active triphosphate form (BVDU-TP) by cellular kinases.

Inhibition of Viral DNA Polymerase

BVDU-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of BVDU-TP into the growing viral DNA chain leads to the termination of DNA elongation, thereby halting viral replication.

Signaling Pathway Diagram

The following diagram illustrates the activation and mechanism of action of BVDU in a virus-infected cell.

Caption: Mechanism of action of BVDU in a virus-infected cell.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and evaluation of BVDU.

Chemical Synthesis and Purification

Several synthetic routes for BVDU have been reported. One common method involves the following key steps:

Protocol: Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine

-

Starting Material: 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.

-

Condensation: React the starting material with carbon tetrabromide in the presence of triphenylphosphine in a suitable solvent like dichloromethane. This reaction forms the 5-(2,2-dibromovinyl) intermediate.

-

Stereoselective Debromination: The intermediate is then treated with a reducing agent system, such as diethyl phosphite and triethylamine, to stereoselectively remove one of the bromine atoms, yielding the (E)-isomer.

-

Deprotection: The acetyl protecting groups are removed under alkaline conditions (e.g., with ammonia in methanol) to give the final product, (E)-5-(2-bromovinyl)-2'-deoxyuridine.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

Note: For a detailed, step-by-step procedure with specific reagent quantities and reaction conditions, refer to specialized organic synthesis literature. A patent describes a method starting from 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine, which is condensed with carbon tetrabromide and then undergoes stereoselective removal of a bromine atom and deprotection[4].

In Vitro Antiviral Activity Assays

The antiviral efficacy of BVDU is typically assessed using cell-based assays.

This assay quantifies the ability of a compound to inhibit virus-induced cell death and plaque formation.

Protocol: Plaque Reduction Assay for BVDU

-

Cell Culture: Plate a monolayer of susceptible cells (e.g., Vero cells or primary rabbit kidney cells) in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the virus stock (e.g., HSV-1).

-

Compound Preparation: Prepare serial dilutions of BVDU in cell culture medium.

-

Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of BVDU or a vehicle control.

-

Overlay: After a 1-2 hour adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Staining and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of BVDU that reduces the number of plaques by 50% compared to the virus control.

It is crucial to assess the toxicity of the compound to the host cells to determine its selectivity index.

Protocol: MTT Assay for Cytotoxicity of BVDU

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of BVDU for the same duration as the antiviral assay. Include a vehicle control and a positive control for cytotoxicity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of BVDU that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of antiviral compounds.

Protocol: Murine Model of Herpes Simplex Encephalitis

-

Animal Model: Use a susceptible strain of mice (e.g., BALB/c).

-

Infection: Intracerebrally infect the mice with a lethal dose of HSV-1.

-

Treatment: Administer BVDU via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dosages and treatment schedules (e.g., starting at different time points post-infection). A placebo-treated group serves as the control.

-

Monitoring: Monitor the mice daily for clinical signs of encephalitis (e.g., paralysis, seizures) and mortality for a defined period (e.g., 21 days).

-

Endpoint Analysis: The primary endpoint is typically the survival rate. In some studies, brains may be harvested at specific time points to determine viral titers through plaque assays on susceptible cell lines.

-

Data Analysis: Compare the survival curves of the BVDU-treated groups with the placebo group using statistical methods like the log-rank test. A significant increase in the mean survival time and/or a reduction in mortality indicates antiviral efficacy.[5]

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preclinical evaluation of BVDU.

References

- 1. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102432655A - Method for synthesizing 5- ((E) -2-bromovinyl) -2' -deoxyuridine (this compound) - Google Patents [patents.google.com]

- 5. Treatment of experimental herpes simplex virus encephalitis with (E)-5-(2-bromovinyl)-2'-deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Brivudine Phosphorylation by Viral Thymidine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a potent nucleoside analog antiviral drug primarily used in the treatment of herpes zoster (shingles), caused by the reactivation of the Varicella-Zoster Virus (VZV). Its high efficacy and selectivity are intrinsically linked to its targeted activation within virus-infected cells, a process initiated by the viral thymidine kinase (TK). This technical guide provides an in-depth exploration of the core mechanism of this compound phosphorylation by viral TK, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: A Multi-Step Phosphorylation Cascade

The selective antiviral activity of this compound is dependent on its conversion to the active triphosphate form, this compound triphosphate (BVDU-TP). This transformation is a multi-step process initiated by the viral thymidine kinase, an enzyme encoded by herpesviruses such as VZV and Herpes Simplex Virus Type 1 (HSV-1).[1][2]

The key steps in the activation of this compound are:

-

Initial Phosphorylation by Viral TK: In infected cells, the viral TK recognizes this compound as a substrate and catalyzes its phosphorylation to this compound monophosphate (BVDU-MP). This initial step is critical for the drug's selectivity, as cellular thymidine kinases do not efficiently phosphorylate this compound.[3]

-

Second Phosphorylation by Viral TK: VZV TK and HSV-1 TK possess both thymidine kinase and thymidylate kinase activity. This allows them to further phosphorylate BVDU-MP to this compound diphosphate (BVDU-DP).[1][2]

-

Final Phosphorylation by Cellular Kinases: Host cell nucleoside diphosphate kinases (NDPK) then catalyze the final phosphorylation step, converting BVDU-DP to the active antiviral agent, this compound triphosphate (BVDU-TP).[1][2]

Once formed, BVDU-TP acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[4]

Quantitative Data: Phosphorylation Kinetics

The efficiency of this compound phosphorylation by viral thymidine kinases is a key determinant of its antiviral potency. This is quantified by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Km (µM) | Vmax (relative to Thymidine) | Reference |

| HSV-1 TK (Wild-Type) | Thymidine | 0.38 | 100% | [5] |

| Ganciclovir | 47.6 | - | [5] | |

| Acyclovir | 417 | - | [5] | |

| HSV-1 TK (Mutant A168F) | Thymidine | 1.7 | - | [6] |

| Ganciclovir | ~9 | - | [6] | |

| VZV TK (Wild-Type) | Thymidine | - | - | |

| This compound | - | - |

Signaling Pathways and Experimental Workflows

This compound Activation Pathway

The sequential phosphorylation of this compound is a critical pathway for its antiviral activity.

Caption: this compound activation pathway.

Experimental Workflow: In Vitro Thymidine Kinase Assay

This workflow outlines the general steps for determining the kinetic parameters of this compound phosphorylation by viral TK.

Caption: In vitro thymidine kinase assay workflow.

Experimental Protocols

Radiolabeled Thymidine Kinase Assay

This protocol is a generalized method for determining the phosphorylation of this compound by viral thymidine kinase using a radiolabeled substrate.

Materials:

-

Purified viral thymidine kinase (VZV TK or HSV-1 TK)

-

[³H]-Brivudine or [¹⁴C]-Brivudine

-

ATP (Adenosine 5'-triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

DEAE-cellulose filter paper discs (e.g., Whatman DE81)

-

Wash Buffers (e.g., 1 mM ammonium formate, ethanol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, a fixed concentration of ATP, and varying concentrations of radiolabeled this compound.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified viral thymidine kinase. The final reaction volume is typically 50 µL.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for a defined period (e.g., 15, 30, 60 minutes) to ensure the reaction is in the linear range.

-

-

Stopping the Reaction and Spotting:

-

Terminate the reaction by spotting an aliquot (e.g., 40 µL) of the reaction mixture onto a DEAE-cellulose filter paper disc. The charged paper will bind the negatively charged phosphorylated this compound.

-

-

Washing:

-

Wash the filter discs multiple times with 1 mM ammonium formate to remove unreacted, unphosphorylated this compound.

-

Perform a final wash with ethanol to aid in drying.

-

-

Quantification:

-

Dry the filter discs completely.

-

Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Convert the counts per minute (CPM) to pmol of phosphorylated this compound using the specific activity of the radiolabeled substrate.

-

Plot the reaction velocity against the substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.

-

HPLC Analysis of this compound Phosphorylation Products

This protocol outlines a method for the separation and quantification of this compound and its phosphorylated metabolites (BVDU-MP, BVDU-DP, BVDU-TP) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell extracts from virus-infected cells treated with this compound or in vitro kinase reaction samples

-

Perchloric acid or trichloroacetic acid for extraction

-

Potassium hydroxide for neutralization

-

HPLC system with a UV detector or a mass spectrometer

-

Anion-exchange or reverse-phase ion-pairing HPLC column

-

Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate)

-

This compound, BVDU-MP, BVDU-DP, and BVDU-TP standards

Procedure:

-

Sample Preparation (from cell culture):

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Extract the intracellular nucleotides by adding a cold acid solution (e.g., 0.5 M perchloric acid).

-

Centrifuge to pellet the cellular debris.

-

Neutralize the supernatant with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

The resulting supernatant contains the this compound and its phosphorylated metabolites.

-

-

HPLC Analysis:

-

Inject a known volume of the prepared sample onto the HPLC column.

-

Elute the compounds using a gradient of the mobile phase. A typical gradient would involve increasing the concentration of the organic solvent or the ion-pairing agent to elute the more highly charged phosphorylated species.

-

Monitor the elution of the compounds using a UV detector at a wavelength where this compound and its phosphates absorb (e.g., around 260 nm).

-

-

Quantification:

-

Identify the peaks corresponding to this compound, BVDU-MP, BVDU-DP, and BVDU-TP by comparing their retention times with those of the authenticated standards.

-

Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

-

Conclusion

The phosphorylation of this compound by viral thymidine kinase is a highly specific and efficient process that underpins its potent antiviral activity against VZV and HSV-1. Understanding the kinetics and mechanism of this activation pathway is crucial for the development of novel antiviral therapies and for optimizing the clinical use of existing drugs. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this critical aspect of antiviral drug action.

References

- 1. Varicella-zoster virus thymidine kinase. Characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. The Role of Herpes Simplex Virus-1 Thymidine Kinase Alanine 168 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Brivudine's Inhibition of Viral DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivudine, a potent nucleoside analogue, stands as a significant therapeutic agent against herpes zoster. Its efficacy is rooted in the selective and powerful inhibition of viral DNA polymerase, a critical enzyme in the replication cycle of herpesviruses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antiviral activity. We will dissect its activation pathway, detail its targeted interaction with viral DNA polymerase, and present quantitative data on its inhibitory effects. Furthermore, this document outlines the experimental protocols for assessing DNA polymerase inhibition and visualizes the key molecular and experimental pathways, offering a comprehensive resource for researchers in virology and drug development.

Mechanism of Action: A Two-Step Process to Viral Inhibition

This compound's antiviral activity is not inherent to the molecule itself but is contingent on its metabolic activation within virus-infected cells. This activation is a two-step phosphorylation process that transforms this compound into its active form, this compound 5'-triphosphate (BVdU-TP).

Selective Activation in Infected Cells

The initial and most critical step in this compound's activation is its phosphorylation to this compound 5'-monophosphate. This reaction is catalyzed by viral thymidine kinase (TK). Herpesviruses, such as Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), encode their own TK, which exhibits a broader substrate specificity than its human counterpart. This viral enzyme efficiently recognizes and phosphorylates this compound. In contrast, human cellular thymidine kinase does not significantly phosphorylate this compound, a key factor contributing to the drug's low toxicity in uninfected cells.

Following the initial phosphorylation by viral TK, cellular kinases further phosphorylate this compound monophosphate to its diphosphate and subsequently to the active triphosphate form, BVdU-TP.[1]

Inhibition of Viral DNA Polymerase

The active metabolite, BVdU-TP, is a structural mimic of the natural nucleotide deoxythymidine triphosphate (dTTP). This structural similarity allows BVdU-TP to interact with and inhibit the viral DNA polymerase through a dual mechanism:

-

Competitive Inhibition: BVdU-TP competes with the endogenous dTTP for the active site of the viral DNA polymerase. By binding to the enzyme, BVdU-TP prevents the incorporation of the natural nucleotide, thereby halting DNA chain elongation.[2]

-

Chain Termination: BVdU-TP can also act as a substrate for the viral DNA polymerase and be incorporated into the growing viral DNA strand. However, once incorporated, the presence of the bromovinyl group on the this compound molecule can lead to premature termination of DNA chain synthesis.[3][4] Some evidence also suggests that its incorporation can cause viral DNA strand breakage.[4]

The combination of competitive inhibition and chain termination effectively shuts down viral DNA replication, preventing the production of new viral particles.

Quantitative Analysis of Inhibition

The potency and selectivity of this compound are best understood through quantitative measures of its inhibitory activity against both viral and host DNA polymerases. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters in this assessment.

This compound's Potency Against Viral DNA Polymerases

This compound triphosphate has demonstrated potent inhibition of VZV DNA polymerase. The inhibitory effect is competitive with respect to the natural substrate, dTTP.

| Compound | Enzyme | Substrate | Ki (µM) | Km (µM) | Mode of Inhibition |

| This compound 5'-triphosphate (BVDUTP) | Varicella-Zoster Virus (VZV) DNA Polymerase | dTTP | 0.55[2] | 1.43[2] | Competitive |

Data presented is for the triphosphate form of the inhibitor.

Comparative Selectivity

A hallmark of an effective antiviral agent is its high selectivity for viral targets over host cellular machinery. This compound exhibits a significant degree of selectivity, being considerably more inhibitory to VZV DNA polymerase than to cellular DNA polymerases.[2] For comparison, the inhibitory constants of acyclovir triphosphate against HSV-1 and human DNA polymerases are presented below, illustrating the principle of selective inhibition.

| Compound | Enzyme | Ki (µM) |

| Acyclovir triphosphate | HSV-1 DNA Polymerase | 0.03[5] |

| Acyclovir triphosphate | Human DNA Polymerase α | 0.15[5] |

| Acyclovir triphosphate | Human DNA Polymerase β | 11.9[5] |

Data presented is for the triphosphate form of the inhibitor.

Visualizing the Pathways

This compound Activation Pathway

The following diagram illustrates the sequential phosphorylation of this compound to its active triphosphate form, a process initiated by the viral thymidine kinase.

Caption: this compound activation pathway.

Experimental Workflow: DNA Polymerase Inhibition Assay

This diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound triphosphate on viral DNA polymerase activity.

Caption: DNA polymerase inhibition assay workflow.

Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay

This protocol provides a generalized method for determining the inhibitory activity of this compound triphosphate against a viral DNA polymerase.

Objective: To determine the inhibition constant (Ki) or the 50% inhibitory concentration (IC50) of this compound triphosphate for a specific viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase (e.g., from VZV-infected cells)

-

This compound 5'-triphosphate (BVdU-TP)

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled or fluorescently labeled dNTP (e.g., [³H]-dTTP, [α-³²P]-dCTP, or a fluorescent analog)

-

Primer-template DNA (e.g., activated calf thymus DNA or a synthetic oligonucleotide)

-

Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT, KCl, BSA)

-

EDTA solution to stop the reaction

-

Apparatus for separation and detection of DNA (e.g., gel electrophoresis and autoradiography/phosphorimager, or a fluorescence plate reader)

Procedure:

-

Reaction Setup:

-

Prepare a series of reaction tubes or wells in a microplate.

-

To each tube/well, add the reaction buffer, primer-template DNA, and all dNTPs except the one that will be labeled.

-

Add varying concentrations of BVdU-TP to the experimental tubes/wells. Include a control group with no inhibitor.

-

Add a fixed concentration of the labeled dNTP to all tubes/wells. The concentration of the corresponding unlabeled dNTP (dTTP in this case) should be varied if determining the mode of inhibition.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding the purified viral DNA polymerase to each tube/well.

-

Incubate the reactions at the optimal temperature for the enzyme's activity (typically 37°C) for a predetermined time, ensuring the reaction is in the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding a solution of EDTA, which chelates the Mg²⁺ ions essential for polymerase activity.

-

-

Product Separation and Detection:

-

Separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs. This can be achieved by methods such as:

-

Gel Electrophoresis: Separate the DNA products on an agarose or polyacrylamide gel.

-

Filter Binding Assay: Spot the reaction mixture onto a filter that binds DNA but not free nucleotides. Wash the filter to remove unincorporated label.

-

-

Quantify the amount of incorporated label in each sample using an appropriate detection method (e.g., liquid scintillation counting for radiolabels, phosphorimaging for gels, or fluorescence measurement).

-

-

Data Analysis:

-

Calculate the percentage of DNA polymerase activity for each BVdU-TP concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition versus the logarithm of the BVdU-TP concentration.

-

Determine the IC50 value, which is the concentration of BVdU-TP that inhibits the enzyme activity by 50%.

-

To determine the Ki and the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by measuring the reaction rates at different concentrations of both the substrate (dTTP) and the inhibitor (BVdU-TP). Analyze the data using Lineweaver-Burk or Dixon plots.

-

Conclusion

This compound's potent and selective inhibition of viral DNA polymerase is a testament to the power of targeted antiviral drug design. Its mechanism, which hinges on selective activation by viral thymidine kinase and subsequent multifaceted inhibition of the viral DNA polymerase, provides a robust strategy for combating herpes zoster. The quantitative data underscores its high potency against VZV, while the detailed experimental protocols offer a framework for further research and development of novel antiviral agents. This comprehensive understanding of this compound's core mechanism is invaluable for the scientific community dedicated to advancing antiviral therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | HSV | TargetMol [targetmol.com]

- 5. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Brivudine and Sorivudine: Chemical Structure and Antiviral Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brivudine and Sorivudine are potent nucleoside analogues with significant antiviral activity against herpesviruses, particularly Varicella-Zoster Virus (VZV). Their therapeutic efficacy is rooted in their structural similarity to thymidine, allowing them to be selectively activated by viral enzymes and subsequently inhibit viral DNA replication. This technical guide provides a detailed comparative analysis of the chemical structures, physicochemical properties, and biological activities of this compound and Sorivudine. It includes a summary of quantitative data, an overview of their shared mechanism of action, and a discussion of the critical drug-drug interaction associated with their common metabolite. Furthermore, this guide presents conceptual experimental protocols for key assays used in their characterization and visual representations of their chemical structures and activation pathway.

Introduction

This compound, chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, and Sorivudine, or 1-β-D-arabinofuranosyl-5-[(E)-2-bromovinyl]pyrimidine-2,4(1H,3H)-dione, are two closely related pyrimidine nucleoside analogues.[1][2] Both compounds have demonstrated high potency against VZV and herpes simplex virus type 1 (HSV-1).[3][4] Their clinical application, however, has been shaped by their efficacy, pharmacokinetic profiles, and a significant drug-drug interaction. This document aims to provide a comprehensive technical overview for researchers and professionals involved in antiviral drug development.

Chemical Structure and Physicochemical Properties

The core structural difference between this compound and Sorivudine lies in the sugar moiety attached to the bromovinyluracil base. This compound contains a 2'-deoxyribose sugar, identical to the sugar in the natural nucleoside thymidine.[1] In contrast, Sorivudine possesses an arabinofuranosyl sugar, where the hydroxyl group at the 2' position is in the arabino (up) configuration.[2] This seemingly minor stereochemical change can influence the molecule's conformation and its interaction with viral and cellular enzymes.

Below are the chemical structures of this compound and Sorivudine represented in the DOT language for Graphviz.

Chemical Structure of this compound

Chemical Structure of Sorivudine

A summary of their key physicochemical and pharmacokinetic properties is presented in the table below.

| Property | This compound | Sorivudine |

| IUPAC Name | 5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[1] | 5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[4] |

| Molecular Formula | C₁₁H₁₃BrN₂O₅[1] | C₁₁H₁₃BrN₂O₆[2] |

| Molecular Weight | 333.14 g/mol [1] | 349.14 g/mol [2] |

| Melting Point | 165-166 °C (decomposes)[1] | Data not readily available |

| Bioavailability | ~30%[1] | Data not readily available |

| Protein Binding | >95%[1] | Data not readily available |

| Elimination Half-life | 16 hours[1] | Data not readily available |

Mechanism of Antiviral Action

This compound and Sorivudine share a common mechanism of action that relies on their selective activation within virus-infected cells.[1][2] This process can be summarized in the following steps:

-

Viral Thymidine Kinase (TK) Phosphorylation: Both compounds are poor substrates for human cellular thymidine kinases. However, in cells infected with VZV or HSV-1, the viral TK efficiently phosphorylates them to their respective monophosphates.[5]

-

Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate forms to their active triphosphate metabolites (this compound-TP and Sorivudine-TP).[5]

-

Inhibition of Viral DNA Polymerase: The triphosphate metabolites act as competitive inhibitors of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[1][2] Incorporation of the analogue into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[6]

The following diagram illustrates the activation and mechanism of action pathway for this compound, which is analogous for Sorivudine.

Activation and Inhibition Pathway

Antiviral Activity

Both this compound and Sorivudine exhibit potent in vitro activity against VZV and HSV-1. This compound has been shown to have inhibitory concentrations against VZV that are 200- to 1000-fold lower than those of aciclovir and penciclovir.[1] While direct comparative studies are limited, both drugs are recognized for their high anti-VZV potency.[3]

| Virus | This compound (IC₅₀) | Sorivudine (IC₅₀) |

| Varicella-Zoster Virus (VZV) | Highly potent | Highly potent |

| Herpes Simplex Virus Type 1 (HSV-1) | Active | Active |

| Herpes Simplex Virus Type 2 (HSV-2) | Not active | Not active |

Note: Specific IC₅₀ values can vary significantly between studies and viral strains. This table provides a qualitative comparison of their activity spectrum.

Metabolism and Drug Interactions

A critical aspect of the pharmacology of both this compound and Sorivudine is their metabolism. Both drugs are metabolized to bromovinyluracil (BVU).[1][2] BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), a key enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1][7]

The co-administration of this compound or Sorivudine with 5-FU or its prodrugs (e.g., capecitabine) can lead to a severe and potentially fatal drug-drug interaction due to the accumulation of toxic levels of 5-FU.[1][7] This has significantly impacted the clinical use of Sorivudine.

The following workflow illustrates this critical drug interaction.

Drug Interaction with 5-Fluorouracil

Experimental Protocols (Conceptual)

Detailed, validated experimental protocols are essential for the accurate characterization of antiviral compounds. Below are conceptual outlines for key assays.

Viral Thymidine Kinase (TK) Phosphorylation Assay

Objective: To determine the efficiency of this compound and Sorivudine as substrates for viral TK.

Methodology:

-

Enzyme Preparation: Recombinant viral TK (e.g., from VZV or HSV-1) is expressed and purified.

-

Reaction Mixture: A reaction mixture is prepared containing the purified viral TK, ATP (as a phosphate donor), a buffer system, and varying concentrations of the test compound (this compound or Sorivudine) labeled with a radioisotope (e.g., ³H).

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Separation and Detection: The reaction is stopped, and the phosphorylated product is separated from the unreacted substrate using techniques like anion-exchange chromatography or thin-layer chromatography.

-

Quantification: The amount of radiolabeled monophosphate formed is quantified using liquid scintillation counting.

-

Kinetic Analysis: Michaelis-Menten kinetics are used to determine the Kₘ and Vₘₐₓ values, providing a measure of the enzyme's affinity and phosphorylation rate for the compound.

Viral DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of the triphosphate forms of this compound and Sorivudine on viral DNA polymerase.

Methodology:

-

Enzyme and Template-Primer: Purified viral DNA polymerase and a synthetic template-primer (e.g., poly(dA)-oligo(dT)) are used.

-

Reaction Mixture: The assay mixture contains the viral DNA polymerase, the template-primer, a mixture of dNTPs (dATP, dGTP, dCTP, and radiolabeled dTTP), and varying concentrations of the triphosphate form of the test compound (this compound-TP or Sorivudine-TP).

-

Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.

-

Quantification: The radioactivity on the filters, corresponding to the amount of incorporated nucleotides, is measured by scintillation counting.

-

Data Analysis: The concentration of the inhibitor that reduces DNA synthesis by 50% (IC₅₀) is calculated.

Conclusion

This compound and Sorivudine are structurally similar yet distinct nucleoside analogues with potent antiviral properties against VZV and HSV-1. Their efficacy hinges on selective activation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase. While both are highly active, their clinical utility is influenced by their pharmacokinetic profiles and, most notably, a severe drug-drug interaction with 5-fluorouracil mediated by their common metabolite, bromovinyluracil. A thorough understanding of their chemical properties, mechanism of action, and metabolic pathways is crucial for the development of safer and more effective antiviral therapies. The experimental approaches outlined in this guide provide a framework for the continued investigation and characterization of such compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Brivudine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a potent and highly selective nucleoside analogue antiviral drug, primarily indicated for the treatment of acute herpes zoster (shingles) in adult patients. Its history spans from its initial synthesis as a potential radiosensitizing agent to its establishment as a key therapeutic option for Varicella-Zoster Virus (VZV) infections. This document provides a detailed technical account of its discovery, mechanism of action, pharmacokinetic profile, clinical development, and critical safety considerations, including its significant drug-drug interaction with 5-fluorouracil.

Discovery and Early History

This compound's journey began in 1976 at the University of Birmingham in the UK, where it was first synthesized by a team led by Professor Stanley Jones and Richard T. Walker.[1][2] The initial goal of the project was to develop radiosensitizing agents.[3] The antiviral potential of the compound remained unknown until 1979, when Erik De Clercq at the Rega Institute for Medical Research in Belgium demonstrated its potent and selective inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[1][3]

Commercial development first took place in East Germany, where the pharmaceutical company Berlin-Chemie marketed it as 'Helpin' in the 1980s.[1][2] However, it became more widely available across Europe only after 2001, with a specific indication for the treatment of herpes zoster.[1][2]

Mechanism of Action

This compound is a thymidine analogue that functions as a prodrug. Its antiviral selectivity is conferred by its reliance on viral enzymes for activation.[1][2][4][5]

-

Selective Phosphorylation: this compound is preferentially taken up by virus-infected cells. Inside the cell, the viral-encoded thymidine kinase (TK) recognizes this compound and catalyzes its phosphorylation to this compound 5'-monophosphate. This step is crucial for its selectivity, as human cellular TK does not efficiently phosphorylate this compound.[1][6][7]

-

Conversion to Triphosphate: Cellular kinases subsequently convert the monophosphate form to this compound 5'-diphosphate and then to the active moiety, this compound 5'-triphosphate (BVDU-TP).[1][6]

-

Inhibition of Viral DNA Polymerase: BVDU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. It is incorporated into the growing viral DNA chain, but its presence leads to the termination of DNA elongation, thus halting viral replication.[1][4][6] BVDU-TP also directly inhibits the viral DNA polymerase enzyme.[5]

Preclinical Data and In Vitro Potency

Preclinical studies established this compound's superior potency against VZV compared to other antivirals. In vitro assays demonstrated that the concentrations of this compound required to inhibit VZV replication are significantly lower than those for first-generation antivirals.

| Parameter | This compound vs. Acyclovir & Penciclovir | Reference |

| In Vitro Potency (VZV) | 200- to 1000-fold lower inhibitory concentrations | [1][2] |

Experimental Protocol: Plaque Reduction Assay (General Methodology)

The in vitro potency of antiviral compounds like this compound is commonly determined using a plaque reduction assay.

-

Cell Culture: Confluent monolayers of susceptible host cells (e.g., human embryonic lung fibroblasts) are prepared in multi-well plates.

-

Viral Infection: The cells are infected with a standardized amount of VZV, sufficient to cause visible plaques (zones of cell death).

-

Drug Application: After a viral adsorption period, the culture medium is replaced with a semi-solid overlay medium (e.g., containing carboxymethyl cellulose) containing serial dilutions of this compound or a control antiviral.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Quantification: Cells are fixed and stained (e.g., with crystal violet). The viral plaques are then counted.

-

Analysis: The concentration of the drug that reduces the number of plaques by 50% (IC50) is calculated and compared between different compounds.

Pharmacokinetics and Metabolism

This compound exhibits a pharmacokinetic profile that allows for convenient once-daily dosing.[1][2][8]

| Parameter | Value | Reference(s) |

| Bioavailability | ~30% (due to first-pass metabolism) | [1][2] |

| Time to Peak Plasma Conc. | 1 hour | [1][2] |

| Protein Binding | >95% | [1][2] |

| Elimination Half-life | 16 hours | [1] |

| Metabolism | Rapidly metabolized by thymidine phosphorylase in the liver. | [1][2] |

| Primary Metabolite | Bromovinyluracil (BVU) | [1][2] |

| Excretion | 65% renal (as metabolites), 20% faeces | [1] |

Clinical Development and Efficacy

This compound has been evaluated in numerous clinical trials for the treatment of herpes zoster. A key advantage demonstrated in these trials is its convenient once-daily dosing regimen (125 mg for 7 days).[4][7]

Comparative Efficacy

A meta-analysis published in 2024, which included seven randomized controlled trials (RCTs) with a total of 4,171 patients, provided strong evidence of this compound's efficacy.[11][12][13]

| Outcome Measure | Result | p-value | Reference(s) |

| Overall Efficacy | This compound group superior to control group | p = 0.0002 | [11][12] |

| Incidence of Postherpetic Neuralgia (PHN) | This compound group superior to control group | p = 0.04 | [11][12] |

| Incidence of Adverse Reactions | No significant difference vs. control | p = 0.22 | [11][12] |

The control groups in these studies primarily used other standard antiviral treatments like acyclovir and valaciclovir.[13] The results indicate that this compound is more effective in treating the acute phase of herpes zoster and in preventing the debilitating complication of postherpetic neuralgia.[7][13][14]

Experimental Protocol: Randomized Controlled Trial (General Workflow)

The clinical efficacy of this compound has been established through rigorous RCTs, a typical workflow for which is outlined below.

Safety Profile and Drug Interactions

This compound is generally well-tolerated. The most frequently reported side effect is nausea, occurring in approximately 2% of patients.[2] Less common side effects include headache, changes in blood cell counts, and increased liver enzymes.[2]

Critical Drug Interaction with 5-Fluorouracil (5-FU)

-

Consequence: DPD is the rate-limiting enzyme in the catabolism of 5-FU.[17][18] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe, life-threatening toxicity, including myelosuppression, severe gastrointestinal side effects, and neurotoxicity.[5][17]

Conclusion

From its serendipitous discovery as an antiviral agent to its current standing as a first-line treatment for herpes zoster in many countries, this compound represents a significant advancement in antiviral therapy. Its high potency against VZV and convenient once-daily dosing schedule offer clear clinical benefits. The mechanism of action, rooted in selective activation by viral thymidine kinase, provides a wide therapeutic window. However, a thorough understanding of its metabolism is critical for all healthcare professionals to prevent the potentially lethal interaction with fluoropyrimidine chemotherapies. Future research may continue to explore its utility and optimize its application in virology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. The development of BVDU: An odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pillintrip.com [pillintrip.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Efficacy and safety of this compound for the treatment of herpes zoster: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. [Lethal interaction between 5-fluorouracil and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. medicaljournalssweden.se [medicaljournalssweden.se]

An In-Depth Technical Guide to the Synthesis of Brivudine: Pathways and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivudine, or (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a potent antiviral nucleoside analog primarily used in the treatment of herpes zoster (shingles). Its complex chemical structure necessitates multi-step synthetic routes, which have been refined over the years to improve efficiency, reduce costs, and enhance safety. This technical guide provides a comprehensive overview of the core synthetic pathways for this compound, detailing the starting materials, key chemical transformations, and experimental protocols. Quantitative data from various reported syntheses are summarized for comparative analysis, and the logical flow of each pathway is visualized through detailed diagrams.

Introduction

The synthesis of this compound presents several challenges, primarily centered around the stereoselective formation of the (E)-bromovinyl moiety at the C5 position of the pyrimidine ring and the correct glycosidic bond formation between the nucleobase and the deoxyribose sugar. This guide explores three principal synthetic strategies that have been developed to address these challenges:

-

Pathway 1: Synthesis commencing from 2'-deoxyuridine, involving the introduction and elaboration of a two-carbon unit at the C5 position.

-

Pathway 2: Synthesis utilizing a pre-functionalized pyrimidine base, specifically (E)-5-(2-bromovinyl)uracil, which is then coupled with a protected deoxyribose derivative.

-

Pathway 3: A more recent and streamlined approach starting from the readily available and cost-effective β-thymidine.

Each of these pathways involves a unique set of chemical reactions and intermediates, offering different advantages and disadvantages in terms of overall yield, scalability, and cost-effectiveness.

Synthesis Pathway 1: Elaboration from 2'-Deoxyuridine

This classical approach builds the bromovinyl group onto the pre-existing 2'-deoxyuridine scaffold. The key steps involve the introduction of a functionalized two-carbon chain at the C5 position, which is then converted to the target bromovinyl group.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxymethyl-2'-deoxyuridine

-

Method: 2'-deoxyuridine is reacted with paraformaldehyde in an aqueous solution of triethylamine.

-

Detailed Protocol: 2'-deoxyuridine is suspended in an aqueous solution of triethylamine. Paraformaldehyde is added, and the mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 5-hydroxymethyl-2'-deoxyuridine, is then isolated and purified.

Step 2: Oxidation to 5-Formyl-2'-deoxyuridine

-

Method: The hydroxylmethyl group of 5-hydroxymethyl-2'-deoxyuridine is oxidized to an aldehyde using manganese dioxide (MnO₂).

-

Detailed Protocol: 5-Hydroxymethyl-2'-deoxyuridine is dissolved in a suitable solvent such as DMF. An excess of activated manganese dioxide is added, and the suspension is stirred vigorously at a temperature ranging from 10°C to room temperature for several hours to days.[1] The reaction progress is monitored by TLC. Upon completion, the MnO₂ is removed by filtration through celite, and the filtrate is concentrated to yield 5-formyl-2'-deoxyuridine, which can be further purified by recrystallization.[1]

Step 3: Formation of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine via Knoevenagel Condensation

-

Method: 5-Formyl-2'-deoxyuridine undergoes a Knoevenagel condensation with malonic acid in the presence of a basic catalyst.

-

Detailed Protocol: 5-Formyl-2'-deoxyuridine and malonic acid (1 equivalent) are dissolved in pyridine containing a catalytic amount of piperidine. The mixture is heated to 100°C for approximately 2 hours.[1] After the reaction, pyridine is removed under reduced pressure. The residue is dissolved in a dilute sodium hydroxide solution and then acidified with hydrochloric acid to precipitate the product, (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, which is collected by filtration and washed with water.[1]

Step 4: Bromodecarboxylation to this compound

-

Method: The α,β-unsaturated carboxylic acid, (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, is converted to the corresponding vinyl bromide via a bromodecarboxylation reaction using N-bromosuccinimide (NBS).

-

Detailed Protocol: (E)-5-(2-carboxyvinyl)-2'-deoxyuridine is dissolved in an aqueous solution containing a base such as potassium acetate. N-bromosuccinimide is then added portion-wise at a controlled temperature (e.g., 60°C).[1] The reaction proceeds with the evolution of carbon dioxide. After completion, the reaction mixture is cooled, and the product, this compound, is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.[1]

Quantitative Data Summary for Pathway 1

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |

| 1. Hydroxymethylation | 2'-Deoxyuridine | Paraformaldehyde, Triethylamine | Water | RT | - | - |

| 2. Oxidation | 5-Hydroxymethyl-2'-deoxyuridine | Manganese Dioxide (MnO₂) | DMF | 10°C | 4 days | 61% |

| 3. Knoevenagel Condensation | 5-Formyl-2'-deoxyuridine | Malonic Acid, Piperidine | Pyridine | 100°C | 2 hours | 63% |

| 4. Bromodecarboxylation | (E)-5-(2-carboxyvinyl)-2'-deoxyuridine | N-Bromosuccinimide (NBS), Potassium Acetate | Water | 60°C | 3 hours | 51% |

Data extracted from patent CN101066987A.[1]

Logical Workflow for Pathway 1

Caption: Synthesis of this compound starting from 2'-Deoxyuridine.

Synthesis Pathway 2: Glycosylation of a Pre-formed Base

This convergent synthesis strategy involves the separate preparation of the (E)-5-(2-bromovinyl)uracil base and a protected 2-deoxyribose derivative, followed by their coupling to form the nucleoside.

Experimental Protocols

Step 1: Silylation of (E)-5-(2-bromovinyl)uracil

-

Method: The uracil derivative is silylated to enhance its solubility and reactivity for the subsequent glycosylation reaction.

-

Detailed Protocol: (E)-5-(2-bromovinyl)uracil is suspended in hexamethyldisilazane (HMDS), and a catalytic amount of trimethylchlorosilane (TMCS) is added. The mixture is refluxed until a clear solution is obtained, indicating the formation of the persilylated base. The excess silylating agents are removed under vacuum.

Step 2: Glycosylation with a Protected Deoxyribose

-

Method: The silylated base is coupled with a protected 1-chloro-2-deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose, in the presence of a Lewis acid catalyst.

-

Detailed Protocol: The silylated (E)-5-(2-bromovinyl)uracil is dissolved in an aprotic solvent like dichloromethane. The protected chloro-sugar and a Lewis acid catalyst (e.g., anhydrous zinc chloride) are added at a low temperature (0-10°C).[2] The reaction is stirred for several hours until completion, monitored by HPLC.[2] This step typically yields a mixture of α and β anomers of the protected this compound.

Step 3: Deprotection

-

Method: The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed by treatment with a base.

-

Detailed Protocol: The mixture of protected anomers is dissolved in methanol. A solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature for about an hour.[3] The progress of the deprotection is monitored by TLC or HPLC. After completion, the reaction is neutralized, the solvent is evaporated, and the residue is worked up to isolate this compound. The desired β-anomer is typically purified from the α-anomer by chromatography.

Quantitative Data Summary for Pathway 2

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |

| 1. Silylation | (E)-5-(2-bromovinyl)uracil | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | - | Reflux | - | High |

| 2. Glycosylation | Silylated base, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | Anhydrous Zinc Chloride | Dichloromethane | 0-10°C | 3 hours | - |

| 3. Deprotection | Protected this compound anomers | Sodium Methoxide | Methanol | 20-30°C | 1 hour | - |

Data extracted from patent EP3792271A1.[2][3]

Logical Workflow for Pathway 2

References

Brivudine: A Technical Whitepaper on its Pro-Apoptotic and Chemosensitizing Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivudine, a nucleoside analogue primarily known for its antiviral properties, exhibits significant potential in oncology through its pro-apoptotic and chemosensitizing activities. This document provides an in-depth technical overview of the molecular mechanisms underpinning these effects, supported by quantitative data and detailed experimental methodologies. The primary mechanism of its chemosensitizing action involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) by its metabolite, bromovinyluracil (BVU), leading to a significant potentiation of 5-fluorouracil (5-FU) based chemotherapy. Furthermore, in specific cellular contexts, this compound can induce apoptosis through the activation of the c-Jun/AP-1 and Fas/FasL signaling cascade. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in cancer treatment.

Pro-Apoptotic Properties of this compound

This compound has been demonstrated to induce apoptosis in cells expressing viral thymidine kinase, a mechanism that could be exploited in gene-directed enzyme prodrug therapy for cancer. The induction of apoptosis is a key mechanism for the elimination of cancer cells.

Signaling Pathway of this compound-Induced Apoptosis

In varicella-zoster virus thymidine kinase (VZV-TK) expressing cells, this compound triggers a specific apoptotic cascade. This pathway is initiated by the induction of c-Jun and the activation of the transcription factor activator protein-1 (AP-1). This leads to an upregulation of Fas ligand (FasL), which then binds to its receptor Fas, initiating the extrinsic apoptosis pathway. This signaling cascade culminates in the activation of caspase-8 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1]

Caption: this compound-induced pro-apoptotic signaling pathway.

Quantitative Data on this compound-Induced Apoptosis

The following table summarizes the key quantitative findings related to this compound's pro-apoptotic effects.

| Parameter | Cell Line | Concentration of this compound | Observation | Reference |

| Apoptosis Induction | CHO-VZVtk | 50 µM | Induction of apoptosis after 48-72 hours | [1] |

| Cell Cycle Arrest | CHO-VZVtk | 50 µM | Block in S and G2/M phase | [1] |

Chemosensitizing Properties of this compound

This compound's most profound effect in the context of cancer therapy is its ability to sensitize tumor cells to the chemotherapeutic agent 5-fluorouracil (5-FU). This effect is not due to a direct interaction with cancer cells but rather through the potent inhibition of a key enzyme in 5-FU metabolism.

Mechanism of Chemosensitization

This compound is metabolized in the liver by thymidine phosphorylase to its main metabolite, bromovinyluracil (BVU).[2] BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[2][3] Inhibition of DPD leads to a significant increase in the plasma concentration and half-life of 5-FU, thereby enhancing its cytotoxic effects.[4] This interaction can be so potent that co-administration of this compound and 5-FU is contraindicated in clinical practice due to the risk of severe, and potentially fatal, toxicity.[2][3][5]

Caption: Mechanism of this compound-mediated chemosensitization to 5-FU.

Quantitative Data on Chemosensitization

The following table presents quantitative data illustrating the chemosensitizing effects of this compound.

| Parameter | In Vivo/In Vitro | Observation | Reference |

| DPD Activity | In vivo | >90% decrease in DPD activity | [4] |

| 5-FU Concentration | In vivo | 5-15 fold increase in 5-FU concentrations | [4] |

| DPD Function Recovery | In vivo | Up to 18 days for DPD function to normalize after standard this compound therapy | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Treat cells with this compound for the indicated time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Caspase Activation

Objective: To detect the activation of caspases in this compound-treated cells.

Principle: Western blotting is used to detect specific proteins in a sample. During apoptosis, initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3) are cleaved into their active forms. Antibodies specific to the cleaved forms of these caspases can be used to detect their activation.

Protocol:

-

Treat cells with this compound and lyse the cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved caspase-8 and cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

Objective: To measure the inhibitory effect of this compound's metabolite on DPD activity.

Principle: DPD activity can be measured by monitoring the conversion of a radiolabeled substrate, such as [¹⁴C]thymine or [¹⁴C]5-FU, to its dihydro-metabolite.

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from blood samples or prepare cell lysates.

-

Incubate the cell extract with a reaction mixture containing [¹⁴C]5-FU and necessary cofactors (NADPH).

-

After incubation, stop the reaction and separate the substrate and the product using high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the DPD activity as the rate of product formation per unit of protein per unit of time.

Conclusion and Future Directions